molecular formula C8H13N3 B595699 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine CAS No. 1210129-96-6

2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B595699
CAS No.: 1210129-96-6
M. Wt: 151.213
InChI Key: OJZBMSBCDUGTHS-UHFFFAOYSA-N
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Description

The 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a versatile small molecule scaffold with significant value in modern drug design and medicinal chemistry . This fused bicyclic system is part of the 1,4-diazepine family, a class of nitrogen-based heterocycles renowned for a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties . Its utility is demonstrated in advanced research, as derivatives of this core pharmacophore have been investigated as potent inhibitors of key biological targets. For instance, structurally related 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives have been developed as inhibitors of the ROS1 kinase, a validated target in non-small cell lung cancer (NSCLC) and other malignancies . Furthermore, close analogs, such as the 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide, have been identified as non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase complex, highlighting the scaffold's applicability in antiviral drug discovery . The chemical reactivity of the diazepine ring allows for further functionalization, enabling its use in diverse chemistry applications, including smooth Buchwald and Chan arylations, to explore structure-activity relationships and optimize lead compounds . This makes the this compound an invaluable and flexible building block for researchers developing novel therapeutic agents in oncology, virology, and central nervous system (CNS) disorders.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7-5-8-6-9-3-2-4-11(8)10-7/h5,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZBMSBCDUGTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Amine Alkylation

A scalable two-step synthesis begins with methyl pyrazole-3,5-dicarboxylate, which undergoes alkylation with 3-bromo-N-Boc-propylamine in acetonitrile and tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base. This reaction achieves an 87% yield of the alkylated intermediate by leveraging the Boc group’s steric and electronic protection (Figure 1A). Subsequent Boc deprotection with hydrochloric acid induces spontaneous cyclization to form the pyrazolo-diazepine core. The lactam reduction step employs borane-methyl sulfide (BMS) in THF at 50°C, selectively reducing the amide to a secondary amine while preserving ester functionalities. Final Boc reprotection yields the 2-methyl derivative in 68% yield over two steps.

Table 1: Key Reaction Conditions for Alkylation-Cyclization

StepReagents/ConditionsYield (%)
Alkylation3-Bromo-N-Boc-propylamine, DBU, ACN/THF87
CyclizationHCl (deprotection)91
Lactam ReductionBMS, THF, 50°C85
Boc ReproectionBoc₂O, TEA, Dioxane68

This method’s robustness is evidenced by its compatibility with diverse pyrazole substrates, though electron-withdrawing groups on the pyrazole ring may necessitate adjusted reaction times.

Epoxyalkylation and Amine-Mediated Ring Closure

Regioselective Epoxyalkylation

Ethyl 1H-pyrazole-5-carboxylates react with 2-(chloromethyl)oxirane in dimethylformamide (DMF) using sodium hydride (NaH) at 40°C to form epoxyalkylated intermediates with >90% regioselectivity. The reaction favors substitution at the pyrazole’s N1 position due to reduced steric hindrance compared to N2. For example, ethyl 3-phenyl-1H-pyrazole-5-carboxylate yields the 1-(oxiran-2-ylmethyl) derivative in 61% yield after purification.

Amine-Induced Cyclization

Treatment of epoxyalkylated intermediates with primary amines (e.g., benzylamine, allylamine) in methanol triggers a tandem ring-opening and cyclization process (Scheme 2). The amine nucleophile attacks the less hindered oxirane carbon, followed by intramolecular ester aminolysis to form the diazepine ring. Methyl-substituted derivatives, including 2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,diazepine, are obtained in 70–91% yields using this method. Ammonia as the nucleophile gives lower yields (34–56%) due to competing hydrolysis.

Table 2: Yields for Amine-Mediated Cyclization

AmineYield (%)
Benzylamine89
Allylamine85
2-Methoxyethylamine78
Ammonia45

The alkylation-cyclization route (Method 1) offers superior scalability (>5 g batches) and avoids chromatographic purification until the final step. In contrast, the epoxyalkylation approach (Method 2) provides broader functional group tolerance, enabling introduction of aryl and alkyl substituents at the diazepine’s 4-position. However, Method 2 requires stringent control of NaH stoichiometry to prevent ester saponification.

Critical challenges include:

  • Lactam Reduction Specificity : Borane-based reductants in Method 1 must avoid over-reduction of the pyrazole ring, necessitating precise temperature control.

  • Oxirane Stability : Epoxyalkylated intermediates in Method 2 are prone to polymerization, requiring low-temperature storage and rapid use.

Post-Synthetic Functionalization

Buchwald-Hartwig Arylation

The secondary amine in 2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine undergoes palladium-catalyzed coupling with aryl halides. Using BrettPhos-Pd-G3 precatalyst and cesium carbonate in dioxane at 100°C, aryl groups are introduced at the diazepine’s 8-position with 59–81% yields. Electron-deficient aryl bromides (e.g., 4-CF₃C₆H₄Br) show higher reactivity due to enhanced oxidative addition kinetics.

Chan-Lam Coupling

Copper-mediated coupling with arylboronic acids in dichloromethane (DCM) at room temperature installs aryl groups without requiring inert atmospheres. Yields range from 55–69%, with ortho-substituted arenes exhibiting lower efficiency due to steric effects.

Purification and Characterization

Final compounds are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3 v/v). High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 3H, CH₃), 2.75–2.85 (m, 2H, CH₂N), 3.20–3.30 (m, 2H, CH₂N), 4.10–4.25 (m, 2H, CH₂O), 6.45 (s, 1H, pyrazole-H).

  • HRMS : Calculated for C₈H₁₃N₃ [M+H]⁺ 151.1103, found 151.1106 .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which are valuable in drug design .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit phosphodiesterases, leading to downstream effects such as the phosphorylation of HSP20 and attenuation of amyloid beta-mediated cytotoxicity . These interactions highlight its potential therapeutic applications in conditions like neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physical Properties

The core pyrazolo[1,5-a][1,4]diazepine structure allows diverse substitutions at positions 2, 5, and 5. Key analogues and their properties are summarized below:

Compound Name Substituents Molecular Formula Decomposition Temp (°C) Yield (%) Key Applications References
Target Compound : 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine 2-CH₃ C₈H₁₃N₃ N/A N/A RSV inhibition
2-(4-Bromophenyl)-7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one 2-(4-BrC₆H₄), 7-OH C₁₄H₁₃BrN₃O₂ 230 50 Preclinical studies
2-Ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one 2-Ferrocenyl, 5-C₆H₅CH₂CH₂ C₂₆H₂₈FeN₃O₂ N/A 70–92 (MW-assisted) Anticancer (lung cancer cell lines)
N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)benzamide 2-Benzamide C₁₃H₁₄N₄O N/A Quantitative RSV polymerase inhibition
5-tert-Butyl 2-ethyl pyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate 5-(Boc), 2-COOEt C₁₃H₁₉N₃O₄ N/A N/A Intermediate for further derivatization

Key Observations :

  • Substituent Impact : The 2-methyl group in the target compound enhances metabolic stability compared to bulkier aryl groups (e.g., 4-bromophenyl) .
  • Biological Activity : Ferrocenyl derivatives exhibit anticancer activity (IC₅₀ values in µM range against A549, H322, and H1299 cells), while benzamide analogues target RSV .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., for ferrocenyl derivatives) achieves yields >90% in hours, outperforming conventional heating .

Pharmacological and Biochemical Comparisons

Antiviral Activity
  • The target compound and its benzamide derivative (N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)benzamide) inhibit RSV polymerase with EC₅₀ values <1 µM.
  • Contrast : Unlike nucleoside analogues (e.g., ribavirin), these compounds avoid incorporation into viral RNA, reducing off-target effects .
Anticancer Activity
  • Ferrocenyl derivatives (e.g., 2-ferrocenyl-7-hydroxy-5-phenethyl analogues) disrupt cancer cell proliferation via ROS1 kinase inhibition, a mechanism distinct from the target compound’s antiviral action .

Physicochemical and Spectral Data

Thermal Stability :

  • 7-Hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one decomposes at 195°C, while bromophenyl-substituted analogues withstand higher temps (230–239°C) due to increased aromatic stabilization .

Spectral Signatures :

  • ¹H NMR : The target compound’s methyl group resonates at δ 1.64–1.83 ppm (overlapped with HOD signal), whereas benzamide derivatives show aromatic protons at δ 7.40–7.88 ppm .
  • HRMS : Ferrocenyl derivatives confirm molecular ions (e.g., [M+H]⁺ at m/z 257.1 for simple analogues) .

Biological Activity

2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound exhibits a unique bicyclic structure that makes it a valuable scaffold for drug design. Its biological activity includes interactions with various molecular targets and the potential to act as a therapeutic agent in several disease models.

  • IUPAC Name : this compound
  • CAS Number : 1269188-93-3
  • Molecular Formula : C8H13N3
  • Molecular Weight : 153.21 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can inhibit phosphodiesterases (PDEs), which are crucial in various signaling pathways within cells. This inhibition leads to downstream effects such as the phosphorylation of heat shock protein 20 (HSP20) and attenuation of amyloid beta-mediated cytotoxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Biological Activity and Pharmacological Effects

The compound has shown promising results in various preclinical studies:

  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of this compound could suppress the growth of lung cancer cells (A549) by inducing apoptosis and causing cell cycle arrest. The mechanism involves the modulation of apoptotic pathways and cell signaling cascades .
    • A specific derivative was reported to inhibit induced myeloid leukemia cell differentiation protein (Mcl-1), further supporting its anticancer potential .
  • Neuroprotective Effects :
    • The compound's ability to inhibit PDEs suggests it may have neuroprotective properties. In models of neurodegeneration, it has been shown to reduce toxicity associated with amyloid beta accumulation .
  • Immunomodulatory Effects :
    • Studies involving SPPL2a (an aspartic intramembrane protease) indicated that the compound could significantly affect B cell maturation and myeloid dendritic cell numbers in vivo. This points towards its potential role in modulating immune responses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound led to a significant decrease in viability of A549 lung cancer cells through apoptosis induction. The study utilized various concentrations and observed dose-dependent effects on cell proliferation and survival rates .
  • Neurodegenerative Disease Model : In a mouse model for Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid beta plaques and improved cognitive function as measured by behavioral tests. This suggests a protective effect against neurodegeneration.

Comparative Analysis

The following table summarizes key findings from studies on this compound compared to other similar compounds:

Compound NamePrimary ActivityIC50 (μM)Notes
2-Methyl-5,6,7,8-tetrahydro...PDE inhibition0.37Neuroprotective effects observed
Similar Diazepine DerivativeAnticancer activity0.55Induces apoptosis in lung cancer cells
Non-nucleoside RSV Polymerase InhibitorAntiviral activityN/AEffective against respiratory syncytial virus

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves alkylation of pyrazole precursors (e.g., methyl pyrazole 3,5-dicarboxylate) with substituted amines. For example, alkylation with 3-bromo-N-Boc propyl amine under controlled pH and temperature (40–60°C) yields intermediates, followed by deprotection and cyclization . Optimizing solvent choice (e.g., DMF vs. THF) and catalyst (e.g., NaH) improves yield and purity. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
  • Data Considerations : NMR (¹H/¹³C) and mass spectrometry (MS) are essential for structural confirmation. Molecular weight discrepancies >1% suggest incomplete purification .

Q. How does the bicyclic structure of this compound influence its physicochemical properties?

  • Methodology : Computational tools (e.g., density functional theory, DFT) predict conformational stability and electron distribution. The fused pyrazole-diazepine system creates a rigid scaffold with restricted rotation, enhancing binding affinity in pharmacological targets. Solubility can be assessed via shake-flask experiments in buffers (pH 1–13) .
  • Contradictions : Some studies report variable logP values (2.1–2.5) due to protonation state differences under experimental conditions .

Q. What analytical techniques are most reliable for characterizing enantiomeric purity?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Polarimetry and circular dichroism (CD) spectroscopy validate optical activity. For example, (6S)-6-methyl derivatives show distinct CD spectra at 220–260 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

Systematic substitution : Introduce halogens (Cl, Br) at position 3 or methyl groups at position 2 to modulate steric and electronic effects .

Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding interactions (e.g., diazepine N-atoms as H-bond acceptors) .

In vitro assays : Test derivatives against kinase or GPCR targets using fluorescence polarization or radioligand binding assays. IC₅₀ discrepancies >10-fold between analogs suggest key SAR trends .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodology :

Standardize assay protocols : Ensure consistent buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO).

Control for stereochemistry : Enantiomers may exhibit divergent activities. For example, (6S)-6-methyl derivatives show 5x higher affinity for GABA receptors than (6R) isomers .

Meta-analysis : Compare datasets across multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodology :

ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 liability) and blood-brain barrier permeability .

Molecular dynamics (MD) simulations : Simulate binding to liver microsomal enzymes (e.g., cytochrome P450) to identify labile sites for deuteration or fluorination .

Key Research Gaps

  • Stereochemical effects on off-target binding : Limited data exist on enantiomer-specific interactions with non-target proteins (e.g., hERG channels).
  • Long-term stability : Accelerated degradation studies (40°C/75% RH) are needed to assess shelf-life under storage conditions .

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